tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate

Description

Systematic IUPAC Nomenclature and Structural Representation

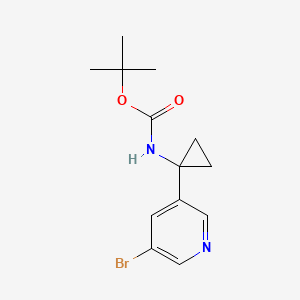

The compound’s IUPAC name is tert-butyl N-[1-(5-bromopyridin-3-yl)cyclopropyl]carbamate. This designation reflects its three core structural components:

- 5-Bromopyridine : A six-membered aromatic ring with a nitrogen atom at position 3 and a bromine substituent at position 5.

- Cyclopropane : A strained three-membered hydrocarbon ring fused to the pyridine moiety.

- tert-Butyl carbamate : A protective group (-OC(=O)NHR) attached to the cyclopropane ring, enhancing solubility in organic solvents and stabilizing reactive amines during synthesis.

The SMILES notation O=C(OC(C)(C)C)NC1C(C2=NC=C(Br)C=C2)C1 captures the molecular architecture:

- Cyclopropane ring :

C1C(C2...)C1 - 5-Bromopyridine :

C2=NC=C(Br)C=C2 - tert-Butyl carbamate :

O=C(OC(C)(C)C)N

Alternative Chemical Designations and Registry Numbers

The compound is referenced by multiple identifiers in chemical databases and supplier catalogs:

Notes :

- CAS 2892026-35-4 corresponds to a stereoisomer with specified (1S,2R) configuration.

- CAS 186253-84-9 represents a structurally related carboxamide derivative.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₃H₁₇BrN₂O₂ , derived from:

- Carbon : 13 atoms (tert-butyl: 4, cyclopropane: 3, pyridine: 5, carbamate: 1)

- Hydrogen : 17 atoms (tert-butyl: 9, cyclopropane: 6, pyridine: 1, carbamate: 1)

- Bromine : 1 atom (pyridine substituent)

- Nitrogen : 2 atoms (pyridine and carbamate)

- Oxygen : 2 atoms (carbamate)

The molecular weight is calculated as 313.19 g/mol .

Isomeric Considerations and Stereochemical Configuration

The compound’s stereochemistry depends on the spatial arrangement of substituents on the cyclopropane ring:

Structural Implications :

- The cyclopropane ring’s rigidity restricts free rotation, potentially leading to distinct stereoisomers.

- The tert-butyl carbamate and 5-bromopyridine groups occupy adjacent positions, creating a chiral environment if asymmetry exists.

Data Summary Table

Properties

IUPAC Name |

tert-butyl N-[1-(5-bromopyridin-3-yl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(4-5-13)9-6-10(14)8-15-7-9/h6-8H,4-5H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFKXGJHMNFMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butylamine and cyclopropylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Biochemical Studies

The compound is utilized in studies investigating enzyme-substrate interactions and protein-ligand binding. Its ability to bind to specific enzymes makes it a valuable tool for understanding metabolic pathways and drug interactions.

Industrial Applications

In the chemical industry, tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate is used as a reagent in the production of specialty chemicals. Its unique properties facilitate various chemical reactions essential for industrial processes.

Recent studies have highlighted the biological activities associated with this compound:

- Inhibition Studies : The compound has been evaluated for its inhibitory effects on various biological pathways, including those related to drug metabolism.

Case Studies

-

Neuroprotective Effects :

A study demonstrated that similar compounds exhibited neuroprotective properties against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases . -

Antimicrobial Activity :

Research indicated that derivatives of this compound displayed notable antibacterial activity against various pathogens, highlighting its therapeutic potential in combating infections .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substitution Position : Bromine at pyridine position 3 (target) vs. 2 (compound 63 precursor) alters electronic and steric profiles. Meta-substitution (position 3) may reduce steric hindrance in coupling reactions compared to ortho-substitution (position 2) .

- Cyclopropyl vs.

- Carbamate Modifications : Methylation on the carbamate nitrogen (compound 34, ) may increase lipophilicity, affecting solubility and metabolic stability.

Physical and Chemical Properties

Notes:

- The target compound’s bromine and cyclopropyl groups may lower solubility compared to non-brominated analogs.

- Compound 63 () has a melting point of 131–133°C, suggesting higher crystallinity than oily derivatives like compound 29 .

Biological Activity

tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol. It has gained attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and interactions with specific molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The compound features a tert-butyl group, a cyclopropyl moiety, and a 5-bromopyridine fragment. Its unique structure allows for diverse chemical reactivity, including substitution reactions where the bromine atom can be replaced by nucleophiles. The carbamate functional group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of amine and carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. It has been shown to bind to various molecular targets, potentially altering their activity and function. This mechanism is crucial for its application in biochemical studies investigating enzyme-substrate interactions and protein-ligand binding.

Inhibition Studies

Recent studies have evaluated the inhibitory potential of this compound against various biological pathways. For instance, it has been investigated for its effects on cytochrome P450 enzymes, particularly CYP3A4. The compound exhibited a potent reversible inhibition with an IC50 value of 0.34 μM, indicating significant interaction potential that could lead to drug-drug interactions (DDIs) .

| Compound | IC50 (μM) | % TDI | k_obs (min^-1) | k_obs Ratio |

|---|---|---|---|---|

| This compound | 0.34 | 66 | 0.0921 | 6.01 |

| Control Compound | >50 | 4 | 0.0023 | 0.11 |

This table summarizes the inhibitory effects observed in various assays, highlighting the compound's potential for further development as a therapeutic agent.

Case Studies

In a study focusing on drug discovery for Hepatitis C virus (HCV), this compound was identified as a promising candidate due to its ability to inhibit viral replication through modulation of host cell pathways . The study emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity.

Another investigation into similar compounds revealed that structural variations significantly affect their biological profiles. For example, compounds lacking the cyclopropyl group exhibited reduced potency in enzyme inhibition assays compared to their cyclopropyl-containing counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that both the bromine substitution on the pyridine ring and the presence of the cyclopropyl group are critical for its bioactivity. Comparisons with related compounds such as tert-butyl (5-chloropyridin-3-yl)carbamate demonstrated that halogen substitutions can significantly influence chemical reactivity and biological efficacy .

Q & A

Q. What synthetic routes are commonly employed for tert-Butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step protocols, including cyclopropane ring formation, carbamate protection, and functionalization of the pyridine moiety. For example:

- Cyclopropane Formation : Cyclopropane rings can be synthesized via [2+1] cycloaddition or nucleophilic ring-opening of epoxides, as seen in analogous compounds .

- Carbamate Protection : tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH in DMF) .

- Bromination : The 5-bromopyridinyl group may be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct bromination using NBS .

Q. Optimization Strategies :

- Catalyst Selection : Pd₂(dba)₃ with BINAP ligand improves coupling efficiency for pyridine derivatives .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for carbamate formation .

- Purification : Silica gel chromatography is critical for isolating intermediates, with gradients optimized based on polarity (e.g., hexane/ethyl acetate) .

Q. How should researchers characterize the structure and purity of this compound?

Key Techniques :

Validation : Cross-correlate NMR data with computational predictions (e.g., ChemDraw) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from unexpected stereochemical outcomes or impurities. Methodological approaches include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations, especially for cyclopropane and pyridine moieties .

- X-ray Crystallography : Definitive structural confirmation for crystalline intermediates, as demonstrated for tert-butyl carbamates in patent literature .

- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., cyclopropane) to track stereochemical retention during synthesis .

Case Study : A discrepancy in pyridine ring substitution (3- vs. 5-bromo) was resolved via NOESY NMR, confirming spatial proximity of protons .

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

Stability Protocol :

Mitigation : Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation .

Q. What safety protocols are critical when handling this compound?

Critical Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if airborne particles are detected .

- Ventilation : Perform reactions in fume hoods to limit exposure to brominated pyridine vapors .

- Spill Management : Absorb spills with vermiculite and neutralize with 5% sodium bicarbonate .

Emergency Response : For skin contact, rinse with water for 15 minutes and seek medical evaluation for bromine-related irritation .

Q. How can dielectrophilic intermediates facilitate functionalization of the cyclopropane ring in this compound?

Dielectrophilic intermediates (e.g., carbocations or strained cyclopropanes) enable regioselective ring-opening or cross-coupling:

- Ring-Opening : React with nucleophiles (e.g., amines, thiols) to form substituted propanes, as shown in analogous carbamates .

- Cross-Coupling : Pd-catalyzed reactions with arylboronic acids introduce aryl groups at the cyclopropane position .

Example : tert-Butyl benzyl(cyclopropyl)carbamate was functionalized using NaH and benzyl bromide, yielding a stable derivative after column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.